molecular formula C13H16N2O2 B8303868 1-Phenyl-3-n-butyl hydantoin

1-Phenyl-3-n-butyl hydantoin

Cat. No. B8303868
M. Wt: 232.28 g/mol
InChI Key: CLNYWSHRAVOKCW-UHFFFAOYSA-N
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Patent
US04464387

Procedure details

N-phenyl glycine (0.15 mole) was added with stirring over a 15 minute period to n-butyl isocyanate (0.15 mole). After the addition was complete the reaction mixture was refluxed for about 6 hours and then allowed to stand at room temperature until it solidified. The solidified mass was crystallized from ethanol and produced 0.065 moles of the above-described product having a melting point of 74° l C.
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][CH2:8][C:9]([OH:11])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:12]([N:16]=[C:17]=[O:18])[CH2:13][CH2:14][CH3:15]>>[C:1]1([N:7]2[CH2:8][C:9](=[O:11])[N:16]([CH2:12][CH2:13][CH2:14][CH3:15])[C:17]2=[O:18])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0.15 mol
Type
reactant
Smiles
C1(=CC=CC=C1)NCC(=O)O
Step Two
Name
Quantity
0.15 mol
Type
reactant
Smiles
C(CCC)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for about 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
to stand at room temperature until it
CUSTOM
Type
CUSTOM
Details
The solidified mass was crystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(=O)N(C(=O)C1)CCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.065 mol
YIELD: CALCULATEDPERCENTYIELD 43.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.